molecular formula C9H11NO3 B1526794 3-Isopropoxypicolinic acid CAS No. 317334-97-7

3-Isopropoxypicolinic acid

Cat. No. B1526794
M. Wt: 181.19 g/mol
InChI Key: VEQBWSXCALLBKF-UHFFFAOYSA-N
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Description

3-Isopropoxypicolinic acid is a chemical compound with the CAS Number: 317334-97-7 . It has a molecular weight of 181.19 and its IUPAC name is 3-isopropoxy-2-pyridinecarboxylic acid .


Molecular Structure Analysis

The molecular formula of 3-Isopropoxypicolinic acid is C9H11NO3 . The InChI code for this compound is 1S/C9H11NO3/c1-6(2)13-7-4-3-5-10-8(7)9(11)12/h3-6H,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

3-Isopropoxypicolinic acid is stored at room temperature .

Scientific Research Applications

Lanthanide Luminescent Materials

Research on 3-hydroxypicolinic acid has led to the development of novel lanthanide complexes that exhibit high luminescence. These complexes can serve as photoactive centers in nanocomposite materials with applications in lighting, displays, and bioimaging due to their unique photophysical properties (Soares-Santos et al., 2003).

Anion Binding Properties

Cyclic hexapeptides containing 6-aminopicolinic acid subunits have been studied for their anion binding properties. These compounds demonstrate the ability to bind anions like halides and sulfate in aqueous solutions, potentially useful in chemical sensors and separation technologies (Kubik & Goddard, 2002).

Mass Spectrometry

3-Hydroxypicolinic acid has been used in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) for the analysis of oligodeoxynucleotides, showing improved sample-to-sample reproducibility and resolution compared to using 3-HPA alone (Zhou et al., 2004).

Photocatalytic Performance

The modification of TiO2/kaolinite composite photocatalysts with acetic acid, a process related to the chemical modification potentials of picolinic acid derivatives, has shown enhanced photocatalytic performance for the degradation of pollutants under UV and visible light. This suggests applications in environmental remediation and water treatment (Li et al., 2018).

Biosynthetic Pathways

The biosynthetic pathway of 3-hydroxypicolinic acid has been reconstituted in vitro, demonstrating the potential for engineering novel pyridine-based building blocks for various industrial applications. This insight into enzymatic mechanisms could guide the synthesis of related compounds, including 3-Isopropoxypicolinic acid, for diverse applications (Yun et al., 2019).

properties

IUPAC Name

3-propan-2-yloxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(2)13-7-4-3-5-10-8(7)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQBWSXCALLBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxypicolinic acid

Synthesis routes and methods

Procedure details

To methyl 5-hydroxypyridine-2-carboxylate (0.6 g, 3.92 mmol) in DMF (3.6 mL) was added potassium carbonate (2.2 g, 15.7 mmol) followed by 2-bromopropane (736 μL, 7.8 mmol) The reaction mixture was heated at 60° C. for 1.5 hours. The reaction mixture was cooled and filtered using EtOAc and the solvent was evaporated under reduced pressure. The residue was dissolved in EtOAc and washed with water (3×10 mL) and brine solution (10 mL). The organics were separated and dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography using 0-50% EtOAc:hexanes as eluent to give methyl 5-isopropoxypyridine-2-carboxylate (555 mg, 73%) as a colorless oil. ESI-MS m/z calc. 195.1. found 196.3 (M+1)+; Retention time: 1.09 minutes (3 min run). Lithium hydroxide (5.7 mL of 2 M, 11.37 mmol) was added to a solution of methyl 5-isopropoxypyridine-2-carboxylate (555 mg, 2.84 mmol) in dioxane (4 mL) and stirred at 55° C. for 2 hours. The reaction mixture was diluted with ethyl acetate and washed with water and layers were separated. The aqueous layer was acidified with 1N HCl solution and extracted with ethyl acetate. The organics were separated and dried over sodium sulfate, filtered and concentrated in vacuo to gives-isopropoxypyridine-2-carboxylic acid (150 mg, 29%). ESI-MS m/z calc. 182.1. found 182.3 (M+1)+; Retention time: 0.33 minutes (3 min run).
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
555 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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